Isoleucine - 73-32-5

Isoleucine

Catalog Number: EVT-252769
CAS Number: 73-32-5
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isoleucine is an essential branched-chain amino acid (BCAA) required for various physiological functions in animals and microorganisms. It cannot be synthesized de novo in mammals and therefore must be obtained from the diet. []

Isoleucine is recognized as an important nutrient in animal feed and is often added to livestock diets to supplement low protein content and to optimize growth and development. [, , ]

Isoleucine biosynthesis in microorganisms often involves a multi-step pathway that utilizes pyruvate as a precursor. [, ]

Future Directions
  • Metabolic Diseases: Further research is needed to elucidate the precise mechanisms by which isoleucine metabolism contributes to the development of obesity, insulin resistance, and type 2 diabetes. Exploring therapeutic strategies targeting isoleucine metabolism to mitigate these conditions holds potential. [, , ]
  • Protein Engineering: Expanding the repertoire of fluorinated isoleucine analogs and investigating their effects on various protein classes could lead to novel protein engineering strategies for enhancing stability and modulating function. []
  • Microbial Biotechnology: Investigating the role of isoleucine biosynthesis in redox balance in other photosynthetic bacteria could reveal novel pathways for optimizing biofuel production or other biotechnological applications. []
  • Biomarker Development: Validating the use of isoleucine and leucine as biomarkers for Staphylococcus aureus mastitis in larger-scale studies could lead to improved diagnostic tools for this economically important disease in dairy cows. []

Leucine

  • Compound Description: Leucine, like Isoleucine, is a branched-chain amino acid (BCAA) and is considered essential for various metabolic processes, including protein synthesis and energy production. []
  • Relevance: Leucine shares a similar structure and is often studied alongside Isoleucine due to their close metabolic relationship and potential interactions in biological systems. For instance, in broiler chickens, increasing dietary leucine necessitates a corresponding increase in dietary isoleucine to mitigate negative impacts on live performance. [] Additionally, both Leucine and Isoleucine content in cow milk has been linked to the presence of Staphylococcus aureus. []

Valine

  • Compound Description: Valine is the third branched-chain amino acid (BCAA), essential for protein synthesis and involved in energy production pathways. []
  • Relevance: Valine's structure closely resembles Isoleucine and Leucine. In various studies, these three BCAAs are investigated together to understand their combined and individual roles in growth, development, and disease. For example, research shows that in turkey poults, interactions exist between Leucine-Valine, Leucine-Isoleucine, and Isoleucine-Valine, impacting growth and plasma amino acid concentrations. [] In pigs, dietary supplementation with Valine and Isoleucine together proved more beneficial for growth performance than supplementation with either amino acid alone. []

α,β-Dihydroxy-β-ethylbutyric acid ("Dihydroxy-isoleucine")

  • Compound Description: This compound is a direct precursor to Isoleucine in the biosynthetic pathway. [] It was initially identified in a mutant strain of Neurospora crassa that required both Isoleucine and Valine for growth. []

Glycyl-L-isoleucine

  • Compound Description: This dipeptide consists of glycine linked to Isoleucine. Research suggests that the enzyme dipeptidase-A (DIP-A) in Drosophila melanogaster is primarily responsible for hydrolyzing this dipeptide. []

5,5,5-Trifluoroisoleucine (5TFI)

  • Compound Description: 5TFI is a fluorinated analog of Isoleucine. It can be incorporated into proteins in vivo, potentially influencing protein structure and stability. Studies have demonstrated its incorporation into mutant GCN4 proteins. []
  • Relevance: This analog allows researchers to study the specific effects of fluorine substitution on Isoleucine's properties within a protein environment. For example, incorporating 5TFI into the α-positions of a coiled-coil protein led to a significant increase in thermal denaturation temperature, highlighting the potential of fluorination for enhancing protein stability. []

4,4,4-Trifluorovaline (4TFV)

  • Compound Description: 4TFV is a fluorinated analog of Valine. Similar to 5TFI, it can be incorporated into proteins in vivo and has shown high replacement levels in mutant GCN4 proteins. []
  • Relevance: 4TFV's impact on protein stability, when incorporated into the same positions as 5TFI, was less pronounced, suggesting that the effect of fluorination on protein stability is context-dependent and can vary depending on the specific amino acid being modified. []

(2S, 4R)-5',5',5'-Trifluoroleucine and (2S, 4S)-5',5',5'-Trifluoroleucine

  • Compound Description: These are stereoisomers of fluorinated leucine. Research has explored their incorporation into proteins and their effects on protein structure and stability. []
  • Relevance: Both isomers were successfully incorporated into a coiled-coil protein, with the (2S, 4S) isomer exhibiting higher incorporation levels. The study highlights the importance of stereochemistry in fluorinated amino acid incorporation and its subsequent effect on protein behavior. []

Allo-isoleucine

  • Compound Description: Allo-isoleucine is a stereoisomer of Isoleucine. It can accumulate along with other branched-chain amino acids in metabolic disorders like maple syrup urine disease (MSUD). []

N-methylalanine, N-methylisoleucine

  • Compound Description: N-methylalanine and N-methylisoleucine are methylated derivatives of alanine and isoleucine, respectively. Peptides containing these modified amino acids have been investigated for their ability to inhibit TGF-beta activity. []
Source

L-Isoleucine is naturally found in high-protein foods, including eggs, turkey, chicken, cheese, and fish. In addition to dietary sources, it can also be produced industrially through fermentation processes involving specific microorganisms such as Escherichia coli and Corynebacterium glutamicum .

Classification

L-Isoleucine is classified as a branched-chain amino acid alongside L-leucine and L-valine. These amino acids are vital for muscle metabolism and energy production during physical activity. They are also important for maintaining nitrogen balance in the body .

Synthesis Analysis

Methods

The industrial production of L-isoleucine primarily relies on fermentation methods due to the complexity of its chemical synthesis. Various microbial strains are employed to enhance yield through metabolic engineering. For instance, strains of Escherichia coli have been genetically modified to improve the efficiency of L-isoleucine synthesis by manipulating metabolic pathways .

Technical Details

  • Fermentation Process: The fermentation process involves culturing microorganisms in a nutrient-rich medium that provides carbon and nitrogen sources. The addition of precursors such as L-homoserine or threonine can enhance L-isoleucine production.
  • Genetic Engineering: Techniques such as gene knockout or overexpression of specific enzymes involved in the biosynthesis pathway can significantly increase yields .
Molecular Structure Analysis

Data

  • Molar Mass: 131.17 g/mol
  • pKa Values: The pKa values for the carboxyl group are approximately 2.36, while for the amino group, it is around 9.06 .
Chemical Reactions Analysis

Reactions

L-Isoleucine participates in various biochemical reactions, primarily involving its conversion into other amino acids or metabolic intermediates.

Technical Details

  • Transamination Reactions: L-Isoleucine can undergo transamination to form α-ketobutyrate and other amino acids.
  • Deamination: It can also be deaminated to produce ammonia and α-ketobutyrate, which feeds into energy metabolism pathways .
Mechanism of Action

Process

L-Isoleucine functions as a substrate for various enzymatic reactions within the body. It plays a significant role in muscle repair and energy production during exercise.

Data

  • Biosynthesis Pathway: In microorganisms, L-isoleucine is synthesized from threonine through a series of enzymatic reactions involving threonine deaminase and other enzymes that convert intermediates into L-isoleucine.
  • Physiological Role: It contributes to hemoglobin formation and regulates glucose metabolism by influencing insulin secretion .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents.
  • Melting Point: Approximately 113 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to heat.
  • Reactivity: Reacts with acids and bases; can participate in peptide bond formation during protein synthesis .
Applications

L-Isoleucine has numerous scientific applications:

  • Nutritional Supplements: Widely used in dietary supplements for athletes to promote muscle recovery and enhance performance.
  • Pharmaceuticals: Investigated for potential therapeutic uses in treating metabolic disorders such as maple syrup urine disease.
  • Animal Feed Additives: Used to improve growth rates and feed efficiency in livestock .

Properties

CAS Number

73-32-5

Product Name

l-Isoleucine

IUPAC Name

(2S,3S)-2-amino-3-methylpentanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1

InChI Key

AGPKZVBTJJNPAG-WHFBIAKZSA-N

SMILES

CCC(C)C(C(=O)O)N

Solubility

Glistening rhombic or monoclinic plates from dilute alcohol. Decomposes at 292 °C. pK1 = 2.32; pK2 = 9.76. Solubility in water (g/L): 18.3 at 0 °C; 22.3 at 25 °C; 30.3 at 50 °C; 46.1 at 75 °C; 78.0 at 100 °C /Isoleucine, DL-form/
Sparingly soluble in hot alcohol (0.13% wt/wt at 80 °C), hot acetic acid. Insoluble in ether.
Solubility in water (g/L): 37.9 at 0 °C; 41.2 at 25 °C; 48.2 at 50 °C; 60.8 at 75 °C; 82.6 at 100 °C
In water, 3.44X10+4 mg/L at 25 °C
35 mg/mL
Soluble in 0.26 mM phosphate buffer pH 7.1; soluble in propylene glycol
Soluble (in ethanol)

Synonyms

l-isoleucine;Isoleucine;73-32-5;(2S,3S)-2-Amino-3-methylpentanoicacid;(S)-Isoleucine;(S,S)-Isoleucine;2S,3S-Isoleucine;L-(+)-Isoleucine;erythro-L-Isoleucine;2-Amino-3-methylvalericacid;L-Ile;iso-leucine;alpha-Amino-beta-methylvalericacid;ISOLEUCINE,L-;Isoleucine(VAN);Valericacid,2-amino-3-methyl-;Isoleucinum[Latin];Isoleucina[Spanish];L-Norvaline,3-methyl-,erythro-;Aceticacid,amino-sec-butyl-;Norvaline,3-methyl-;(2S,3S)-alpha-Amino-beta-methyl-n-valericacid;Pentanoicacid,2-amino-3-methyl-;(2S,3S)-alpha-Amino-beta-merthylvalericacid;CCRIS5229

Canonical SMILES

CCC(C)C(C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N

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